2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

PCSK9 Inhibitor Cardiovascular Disease Lipid Metabolism

Substituting generic imidazo[1,2-a]pyridine analogs leads to failed Minodronic Acid syntheses and inconsistent PCSK9 assay results. This CAS-specific compound is the exact intermediate required: • Minodronic Acid Intermediate B: Documented 46% yield in patented synthetic routes; ensures batch-to-batch process reproducibility. • PCSK9 Functional Probe: Demonstrated direct enzyme inhibition in postprandial plasma and on hepatic lipase; mechanism distinct from statins. • Analytical Standard Grade: ≥98% purity available for HPLC/LC-MS method validation of Minodronic Acid impurities and related substances.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 17745-04-9
Cat. No. B046324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(imidazo[1,2-a]pyridin-3-yl)acetic acid
CAS17745-04-9
SynonymsImidazo[1,2-a]pyridine-3-acetic Acid;  2-(Imidazolo[1,2-a]pyridin-3-yl)acetic Acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13)
InChIKeyZVBVKRNOISRONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile and Procurement of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid


2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 17745-04-9) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core and a pendant acetic acid moiety [1]. It is a solid compound with a molecular weight of 176.17 g/mol and the molecular formula C9H8N2O2 [1]. The compound is primarily supplied for research purposes as a synthetic intermediate, with commercial availability ranging from analytical standard to bulk quantities at purities typically ≥95% . Its structure provides a versatile scaffold for medicinal chemistry, enabling derivatization into various biologically active compounds .

Workflow Synthetic intermediate for Minodronic Acid research
Selection Specific 3-yl-acetic acid regiochemistry required
Use Context PCSK9 functional inhibition tool compound
Format Available as analytical standard or research reagent

Substitution Failure: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid


Substituting 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid with a generic imidazo[1,2-a]pyridine analog is problematic due to the specific and non-interchangeable roles of the acetic acid substituent at the 3-position. This specific regiochemistry and functional group are critical for two distinct, high-value applications: serving as a direct, drop-in intermediate for synthesizing the commercial drug Minodronic Acid and acting as a direct inhibitor of the PCSK9 enzyme . Generic analogs lacking the precise 3-yl-acetic acid group would fail to participate in the established synthetic routes for Minodronic Acid and would be predicted to have entirely different biological activity profiles based on structure-activity relationships (SAR) for this scaffold [1]. Therefore, procurement must be specific to this CAS number to ensure research reproducibility and successful synthetic outcomes.

Regiochemistry mismatch
The 3-yl-acetic acid group is critical; other regioisomers may not support Minodronic Acid synthesis or reported PCSK9 inhibition profiles.
Scaffold specificity
Generic imidazo[1,2-a]pyridine analogs without this substituent cannot replicate documented synthetic routes or predicted SAR contexts.

Differentiating 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid from Analogs


PCSK9 Inhibitory Activity vs. In-Class Alternatives

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid has been shown to inhibit PCSK9 activity in postprandial plasma and hepatic lipase in vitro, leading to a predicted increase in HDL cholesterol . While a precise IC50 value for this specific compound was not identified in the accessible data, its activity can be contextualized against other small molecule PCSK9 inhibitors in its class. For instance, a structurally related imidazo[1,2-a]pyridine derivative from patent US9227956 demonstrates an IC50 of 2.2 µM in a THP-1 cell-based PCSK9 translation assay [1]. This establishes a quantitative benchmark for PCSK9 inhibition within this chemical series.

PCSK9 Inhibition
Class-level context
Qualitative functional inhibition reported; comparator IC50 2.2 µM in THP-1 assay
Supports PCSK9 pathway tool compound context
Data to verify against target compound’s direct IC50
PCSK9 Inhibitor Cardiovascular Disease Lipid Metabolism

Minodronic Acid Intermediate vs. Generic Building Blocks

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid is a designated key intermediate for the synthesis of Minodronic Acid, a marketed bisphosphonate drug for osteoporosis . Its specific utility is defined by its role in established synthetic routes, differentiating it from generic imidazopyridine building blocks. For example, a patented synthesis route describes using this exact compound to yield Minodronic Acid in 46% yield . This contrasts with non-specific analogs, which would not be compatible with the documented synthetic pathway, requiring extensive and costly re-optimization of the entire process.

Synthetic Intermediate Role
Head-to-head comparison
Designated Minodronic acid Intermediate B; 46% yield in documented route
Drop-in intermediate context supports process consistency
Route-specific; validation in user’s conditions required
Minodronic Acid Bisphosphonate Pharmaceutical Intermediate

Purity & Specification Differentiation

Commercial availability of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid includes offerings with verified purity and analytical documentation, such as an analytical standard with ≥98% purity and research-grade material with ≥95% purity from major suppliers like Sigma-Aldrich . This contrasts with custom synthesis or unverified sources where purity may be unconfirmed or highly variable. The availability of a high-purity standard is essential for accurate analytical method development and ensuring reproducible biological assay results.

Purity Specification
Specification review
Certified analytical standard ≥98%; research reagent ≥95%
High-purity standard supports reproducible assay development
Verification of lot-specific documentation recommended
Analytical Standard Purity Quality Control

Predicted Physicochemical Properties vs. Analogs

Computationally predicted physicochemical properties for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid provide a baseline for its behavior in biological assays and formulation. Key predictions include a LogP (XLogP3-AA) of 1.3, a topological polar surface area (TPSA) of 54.6 Ų, and a melting point of 255-256 °C [1]. These values differ from other imidazo[1,2-a]pyridine regioisomers or derivatives with different substituents, which would have altered lipophilicity and solubility profiles. For example, the 2-yl-acetic acid isomer would be expected to have a distinct LogP and hydrogen-bonding capacity.

Predicted Properties
Class-level inference
XLogP3 1.3 · TPSA 54.6 Ų · mp 255–256 °C
Baseline for solubility and assay design considerations
Computational prediction; experimental validation needed
Physicochemical Properties Drug Discovery ADME

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Applications


Minodronic Acid Intermediate

Procurement of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid is validated for use as a direct, documented intermediate in the multi-step synthesis of Minodronic Acid, a commercial bisphosphonate drug . This specific application is supported by its designation as 'Minodronic acid Intermediate B' and its inclusion in patented synthetic routes that report a 46% yield from this compound . Selecting this specific intermediate ensures process consistency and avoids the need for de novo route development.

PCSK9 Inhibition Tool Compound

This compound is a suitable research tool for studying PCSK9-mediated pathways in vitro. Its functional inhibition of PCSK9 activity has been demonstrated in postprandial plasma and on hepatic lipase . This mechanism is distinct from statins and other lipid-lowering agents, making it a valuable probe for investigating novel therapeutic strategies for cardiovascular disease.

Analytical Method Development & QC

Procurement of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid as a certified analytical standard (purity ≥98%) is essential for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying Minodronic Acid impurities or related substances in pharmaceutical formulations .

Application
Selection Property
Validation Focus
Minodronic acid intermediate research
Documented synthetic route context
Process consistency and intermediate identity
PCSK9 pathway in vitro studies
Functional PCSK9 inhibition assay context
PCSK9 activity in target matrix
Analytical QC method development
Certified analytical standard context
Method accuracy and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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